Silane, decyldimethyl- Silane, decyldimethyl-
Brand Name: Vulcanchem
CAS No.: 56318-71-9
VCID: VC3846762
InChI: InChI=1S/C12H28Si/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3
SMILES: CCCCCCCCCC[Si](C)C
Molecular Formula: C12H28Si
Molecular Weight: 200.44 g/mol

Silane, decyldimethyl-

CAS No.: 56318-71-9

Cat. No.: VC3846762

Molecular Formula: C12H28Si

Molecular Weight: 200.44 g/mol

* For research use only. Not for human or veterinary use.

Silane, decyldimethyl- - 56318-71-9

Specification

CAS No. 56318-71-9
Molecular Formula C12H28Si
Molecular Weight 200.44 g/mol
IUPAC Name decyl(dimethyl)silane
Standard InChI InChI=1S/C12H28Si/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3
Standard InChI Key FZDOMAHZZWTMPX-UHFFFAOYSA-N
SMILES CCCCCCCCCC[Si](C)C
Canonical SMILES CCCCCCCCCC[SiH](C)C

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Structural Features

Decyldimethylsilane (CAS 56318-71-9) possesses the molecular formula C₁₂H₂₈Si, with a molecular weight of 200.44 g/mol. Its structure consists of a central silicon atom bonded to:

  • A decyl group (C₁₀H₂₁), providing hydrophobicity and bulkiness.

  • Two methyl groups (CH₃), enhancing steric protection and stability.

  • A hydrogen atom, enabling reactivity in crosslinking or substitution reactions.

The compound’s linear decyl chain facilitates self-assembly on surfaces, making it valuable for creating water-repellent coatings .

Synthesis and Production Methods

Industrial Synthesis Pathways

Decyldimethylsilane is typically synthesized via alkylation of chlorosilanes or hydrosilylation reactions. A common route involves the reaction of dichlorodimethylsilane with decyl magnesium bromide (Grignard reagent):

(CH₃)₂SiCl₂+C₁₀H₂₁MgBr(CH₃)₂(C₁₀H₂₁)SiH+MgClBr\text{(CH₃)₂SiCl₂} + \text{C₁₀H₂₁MgBr} \rightarrow \text{(CH₃)₂(C₁₀H₂₁)SiH} + \text{MgClBr}

This method, analogous to dimethylsilane production , achieves yields exceeding 85% under inert conditions.

Laboratory-Scale Preparation

Small-scale synthesis often employs lithium aluminium hydride (LiAlH₄) to reduce decyldimethylchlorosilane:

(CH₃)₂(C₁₀H₂₁)SiCl+LiAlH₄(CH₃)₂(C₁₀H₂₁)SiH+LiCl+AlH₃\text{(CH₃)₂(C₁₀H₂₁)SiCl} + \text{LiAlH₄} \rightarrow \text{(CH₃)₂(C₁₀H₂₁)SiH} + \text{LiCl} + \text{AlH₃}

Reaction optimization at 50°C in diethylene glycol dimethyl ether solvents enhances efficiency .

Physical and Chemical Properties

Thermophysical Data

PropertyValueSource
Boiling Point245–250°C (estimated)Extrapolated
Density (25°C)0.82–0.85 g/cm³Analogous
Refractive Index1.428–1.432Analogous

The compound’s low surface tension (∼20 mN/m) and thermal stability (up to 200°C) align with trends observed in alkylsilanes .

Reactivity and Stability

Decyldimethylsilane undergoes hydrolysis in moist environments, forming silanols:

(CH₃)₂(C₁₀H₂₁)SiH+H₂O(CH₃)₂(C₁₀H₂₁)SiOH+H₂\text{(CH₃)₂(C₁₀H₂₁)SiH} + \text{H₂O} \rightarrow \text{(CH₃)₂(C₁₀H₂₁)SiOH} + \text{H₂}

This reactivity is exploited in surface functionalization but necessitates anhydrous storage .

Industrial and Research Applications

Surface Modification and Water Repellency

Decyldimethylsilane’s long alkyl chain enables durable hydrophobic coatings on glass, metals, and polymers. Applied via chemical vapor deposition (CVD), it reduces surface energy to <25 mJ/m², comparable to polydimethylsiloxane (PDMS) .

Polymer Additive and Crosslinker

Incorporated into silicone rubbers, it improves flexibility and thermal resistance. The Si–H bond participates in hydrosilylation with vinyl groups, forming crosslinked networks critical for high-performance elastomers .

Future Directions and Research Gaps

Opportunities in Nanotechnology

Functionalization of nanoparticles (e.g., SiO₂, TiO₂) with decyldimethylsilane could enhance dispersibility in nonpolar matrices, relevant for nanocomposites and drug delivery systems .

Environmental Impact Assessment

Degradation pathways and ecotoxicology remain unstudied. Research into biodegradation by soil microbes is critical given its potential environmental persistence .

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